molecular formula C9H5BrF2N2 B13663067 6-Bromo-5,7-difluoroquinolin-2-amine

6-Bromo-5,7-difluoroquinolin-2-amine

Cat. No.: B13663067
M. Wt: 259.05 g/mol
InChI Key: LHPAHEFVHHVKJR-UHFFFAOYSA-N
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Description

6-Bromo-5,7-difluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H5BrF2N2. It is a derivative of quinoline, a nitrogen-based aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromo-5,7-difluoroquinoline with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is encouraged to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,7-difluoroquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 6-Bromo-5,7-difluoroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 5,7,8-Trifluoroquinoline

Comparison: Compared to similar compounds, 6-Bromo-5,7-difluoroquinolin-2-amine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogen atoms enhance its chemical reactivity and potential for various applications. Additionally, the amine group in the compound provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-5,7-difluoroquinolin-2-amine

InChI

InChI=1S/C9H5BrF2N2/c10-8-5(11)3-6-4(9(8)12)1-2-7(13)14-6/h1-3H,(H2,13,14)

InChI Key

LHPAHEFVHHVKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)N

Origin of Product

United States

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